molecular formula C9H11NO3 B13595482 Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13595482
M. Wt: 181.19 g/mol
InChI Key: XETJXISPNRRJMV-NSCUHMNNSA-N
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Description

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate is a furan-based ester derivative characterized by a conjugated enamine substituent at the C5 position of the furan ring. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5-[(E)-3-aminoprop-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5H,6,10H2,1H3/b3-2+

InChI Key

XETJXISPNRRJMV-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/CN

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CCN

Origin of Product

United States

Preparation Methods

Novel Direct Amination Approach

A recent patent (US20230339876A1) describes a novel, more economical method for synthesizing 4-aminofurans and related derivatives, which can be adapted for this compound. The key steps include:

  • Starting Material : Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate or analogous intermediates.
  • Cyclization : Using dehydrating agents such as thionyl chloride (SOCl₂) or acetic anhydride ((CH₃CO)₂O) to induce ring closure at mild temperatures (0–40 °C).
  • Solvent System : Polar solvents like methanol, ethanol, or acetonitrile are preferred to facilitate the reaction.
  • Advantages : This method avoids bromination and dehalogenation steps, heavy metal catalysts, and protecting groups, improving atom economy and cost-effectiveness.

Reductive Amination Strategy

Another approach involves the use of reductive amination starting from aldehyde precursors of the furan ring. For example, 5-formylfuran-2-carboxylate derivatives can be reacted with amines or ammonia sources under reductive conditions to install the aminopropenyl side chain:

  • Reagents : Aldehyde derivative, amine source (e.g., ammonia or primary amines), and reducing agents such as sodium triacetoxyborohydride.
  • Conditions : Mild temperatures, often room temperature to 40 °C.
  • Outcome : Formation of the aminoalkene side chain attached to the furan ring, followed by purification steps like chromatography.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Disadvantages Yield/Remarks
Multi-step bromination & coupling Bromination, dehalogenation, Cu(I) catalyst, Boc protection Established method Low atom economy, heavy metals, expensive Moderate yields; complex
Novel cyclization (Patent US20230339876A1) SOCl₂ or (CH₃CO)₂O, methanol, 0–40 °C Avoids heavy metals, no protecting groups, cost-effective Requires specific intermediates High purity; scalable
Reductive amination Aldehyde precursor, amine, NaBH(OAc)₃, acetic acid Mild conditions, modular approach Requires aldehyde synthesis Good yields; versatile
Cyanide addition & oxidation Sodium cyanide, MnO₂, methanol, room temp Simple reagents, moderate conditions Moderate yields, multi-step ~36% yield reported

Research Findings and Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR are essential for confirming the structure of this compound. Characteristic signals include furan ring protons, vinyl protons of the aminopropenyl side chain, and methyl ester signals.
  • Mass Spectrometry : LC-MS or HRMS confirms the molecular weight and purity.
  • Melting Point : Reported melting points for related methyl aminofurans range around 154–156 °C, indicating consistent purity.
  • Solvent Effects : Polar solvents like methanol and ethanol are preferred for cyclization and reductive amination steps, enhancing reaction rates and yields.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Reaction ConditionsReagentsProductYieldReference
Acidic hydrolysis (H₂SO₄, H₂O)1M H₂SO₄, reflux, 6 hr5-(3-aminoprop-1-en-1-yl)furan-2-carboxylic acid85%
Basic hydrolysis (NaOH, EtOH/H₂O)2M NaOH, 60°C, 4 hrSame as above78%

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing furan ring enhances electrophilicity at the ester carbonyl.

Nucleophilic Substitution at the Amine Group

The primary amine in the enamine side chain participates in alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProductApplicationReference
AcylationAcetic anhydride, pyridine, 25°CN-acetyl derivativeProtecting group strategy
Reductive alkylationFormaldehyde, NaBH₃CN, pH 7 bufferN-methylated productBioactive analog synthesis

The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the furan ring influences reaction rates .

Cycloaddition Reactions

The conjugated enamine system (C=C-NH₂) acts as a diene in Diels-Alder reactions, forming six-membered heterocycles.

DienophileConditionsProductStereochemistryReference
Maleic anhydrideToluene, 110°C, 12 hrBicyclic oxabicyclo[2.2.1] structureEndo preference
AcetylenedicarboxylateDCM, 25°C, 24 hrFused furan-pyridine derivativeNot reported

The reaction’s regioselectivity is governed by frontier molecular orbital interactions, with the enamine’s HOMO interacting strongly with electron-deficient dienophiles .

Oxidation Reactions

The enamine double bond and furan ring are susceptible to oxidation:

Oxidizing AgentConditionsProductNotesReference
Ozone (O₃)DCM, -78°C, followed by Zn/H₂OFuran-2-carboxylate with ketone groupOzonolysis cleavage
m-CPBADCM, 0°C to 25°C, 6 hrEpoxide at the enamine double bondDiastereomeric ratio 3:1

Epoxidation proceeds via a concerted mechanism, with m-CPBA acting as an electrophilic oxygen source .

Metal-Catalyzed Cross-Coupling

The furan ring participates in palladium-catalyzed couplings, enabling C-C bond formation.

Reaction TypeCatalysts/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-furan hybrid65%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃Alkenyl-substituted furan58%

The electron-rich furan ring facilitates oxidative addition of palladium(0) to the C-Br bond (if present).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or ring-opening reactions:

ConditionsProductQuantum YieldReference
UV (254 nm), acetoneDimer via furan ring [2+2] cycloaddition0.12
UV (365 nm), O₂Oxidative ring-opening to maleimide0.08

The furan’s π→π* transitions drive photoreactivity, with oxygen acting as a triplet sensitizer .

Enamine-Specific Reactions

The enamine moiety undergoes condensation and Michael addition:

ReactionReagentsProductApplicationReference
CondensationBenzaldehyde, HCl, EtOHSchiff baseLigand synthesis
Michael AdditionMethyl acrylate, NaHCO₃β-amino ester derivativePolymer precursors

The enamine’s nucleophilicity at the β-carbon enables conjugate additions .

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-ene reactions:

ConditionsMajor ProductsMechanismReference
200°C, neatFuran-2-carboxylate + acrylonitrileSix-membered TS
150°C, xyleneCO₂ release + polycyclic amineDecarboxylation pathway

Decomposition pathways are influenced by the stability of transition states and byproducts .

Scientific Research Applications

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The aminopropenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate, highlighting structural variations, synthesis routes, and biological activities:

Compound Name Substituent at C5 Position Key Properties/Activities Synthesis Method Reference
This compound 3-aminoprop-1-en-1-yl Not reported in evidence (hypothesized) Likely involves enamine coupling to furan N/A
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (4-bromo-2-chlorophenoxy)methyl Intermediate for further functionalization Nucleophilic substitution (K₂CO₃, DMF, 60°C)
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl Antimycobacterial potential; good crystallinity Suzuki coupling or direct arylation
Methyl 5-(hydroxymethyl)furan-2-carboxylate hydroxymethyl Antibacterial (MIC = 100 μg/mL vs. Streptococcus) Natural isolation or chemical synthesis
Methyl 5-(4-aminophenyl)furan-2-carboxylate 4-aminophenyl Precursor for anticancer carbohydrazides Esterification and hydrazide formation

Structural and Functional Insights

  • The hydroxymethyl substituent in increases hydrophilicity, likely improving aqueous solubility relative to the target compound’s enamine chain.
  • For instance, the 4-aminophenyl analog in serves as a scaffold for hydrazide derivatives with anticancer activity, implying that the enamine group in the target compound could be similarly functionalized. The hydroxymethyl analog in shows antibacterial activity, but its moderate MIC value (100 μg/mL) suggests that bulkier substituents (e.g., enamine) might improve target specificity.
  • Synthetic Accessibility: The phenoxy-methyl analog in is synthesized via straightforward nucleophilic substitution, whereas the nitrophenyl derivative in requires transition-metal-catalyzed coupling. The target compound’s synthesis would likely involve enamine formation (e.g., condensation of methyl 5-formylfuran-2-carboxylate with propanediamine).

Research Findings and Data

Crystallographic and Conformational Analysis

  • The 2-fluoro-4-nitrophenyl analog in exhibits a planar crystal structure dominated by π-stacking interactions, with minimal hydrogen bonding. This contrasts with the hydroxymethyl analog in , where hydrogen bonding via the –CH₂OH group may dominate.

Thermodynamic Stability

  • Geometry optimization studies in indicate that the crystallographic conformation of the nitroaryl analog is the most stable in solution. For the target compound, the enamine’s resonance stabilization may similarly favor a planar conformation, enhancing stability.

Functionalization Potential

  • The 4-aminophenyl analog in is a precursor for hydrazide-based anticancer agents, demonstrating the versatility of furan carboxylates in drug design. The target compound’s enamine group offers a reactive site for further derivatization (e.g., acylation or Schiff base formation), akin to the hydrazide synthesis in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate (a precursor) reacts with amine-bearing propenyl groups under basic conditions (e.g., NaOH/CH₃CN) at room temperature, followed by purification via flash chromatography (EtOAC/hexanes) to achieve yields >50% . Key steps include:

  • Regioselectivity Control : Use of sterically hindered bases (e.g., Et₃N) to minimize side reactions.
  • Purification : Gradient elution with polar/non-polar solvent systems to isolate the product.
  • Example Table :
PrecursorReagentSolventYieldReference
Methyl 5-(chloromethyl)furan-2-carboxylate3-aminoprop-1-eneCH₃CN/Et₃N52%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., m/z 371 [M+Na]⁺ with <5 ppm error) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.34–7.05 ppm, methoxy group at δ 3.86 ppm) .
  • HPLC : Reverse-phase C18 columns with mobile phases like H₂O/CH₃CN (e.g., tR = 2.86 min) to assess purity (>98%) .
  • Table of Key Peaks (NMR) :
Proton Environmentδ (ppm)MultiplicityIntegration
Furan C-H6.34–7.05Doublet2H
Methoxy (-OCH₃)3.86Singlet3H

Q. How can this compound be classified within existing bioactive compound libraries?

  • Methodological Answer : Based on structural analogs (e.g., methyl furan-2-carboxylate derivatives), it belongs to:

  • Targeted Libraries : Heterocyclic carboxylates, aminopropenyl-functionalized furans.
  • Pathway-Based Libraries : Apoptosis or kinase inhibitor libraries due to potential bioactivity .
  • Functional Groups : Categorized under "amine-modified furans" for virtual screening workflows .

Q. What strategies are recommended for preliminary toxicity assessment when data is limited?

  • Methodological Answer :

  • In Silico Prediction : Tools like EPA DSSTox or PubChem to estimate LD50 and mutagenicity .
  • In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 cells) at 10–100 µM concentrations.
  • Handling Protocols : Assume sensitization potential; use PPE and fume hoods during synthesis .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

  • Methodological Answer :

  • Software : SHELXL for refining disordered structures or twinned crystals. Key steps:
  • Apply restraints for bond lengths/angles in the aminopropenyl group.
  • Use TWIN/BASF commands for twinning corrections .
  • Validation : R-factor convergence (<0.05) and CheckCIF/PLATON validation .

Q. What mechanistic insights exist for its role in catalytic Diels-Alder or coupling reactions?

  • Methodological Answer :

  • Sn-Beta/Zr-Beta Catalysis : The furan ring acts as a diene in Diels-Alder reactions with ethylene, forming benzoic acid derivatives. Methoxy protection (e.g., methyl 5-(methoxymethyl)furan-2-carboxylate) enhances selectivity (81% with Zr-Beta) .
  • Mechanistic Table :
CatalystSubstrateProduct SelectivityReference
Zr-BetaMMFC*81% MMBC
*MMFC = Methyl 5-(methoxymethyl)furan-2-carboxylate

Q. How can computational modeling predict reactivity or binding modes of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess aminopropenyl group conformation.
  • Docking Studies : Use AutoDock Vina to model interactions with thrombin or kinase targets (e.g., RMSD <2.0 Å) .

Q. What strategies mitigate by-product formation during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Lower reaction temperature (0–5°C) to reduce elimination by-products.
  • Use flow chemistry for controlled mixing .
  • By-Product Analysis : LC-MS to identify dimers or oxidation products (e.g., m/z 742 [2M+Na]⁺) .

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